Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule featuring a benzofuran core substituted at three positions:
- 2-position: A phenyl group.
- 3-position: An ethyl carboxylate ester.
- 5-position: A 2-(3,4-dimethylphenyl)-2-oxoethoxy side chain.
This compound belongs to a class of benzofuran derivatives known for diverse pharmacological activities, including antimicrobial, antitumor, and antiviral properties .
Properties
CAS No. |
6572-58-3 |
|---|---|
Molecular Formula |
C27H24O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24O5/c1-4-30-27(29)25-22-15-21(31-16-23(28)20-11-10-17(2)18(3)14-20)12-13-24(22)32-26(25)19-8-6-5-7-9-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
ZHYUJOVONUYBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(3,4-dimethylphenyl)-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(3,4-dimethylphenyl)-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(3,4-dimethylphenyl)-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or activating a receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Bromine substitution (e.g., ) increases molecular weight and lipophilicity, which could improve membrane permeability but may also raise toxicity concerns. Fluorine in the 4-fluorophenyl group () enhances metabolic stability by resisting oxidative degradation, a common strategy in drug design.
Physicochemical Properties :
- The tert-butoxy variant () demonstrates reduced aqueous solubility due to its bulky tert-butyl group, limiting bioavailability.
- Allyloxy substituents () introduce unsaturation, enabling further synthetic modifications (e.g., Michael additions or radical reactions).
Synthetic and Crystallographic Insights: Many analogs (e.g., ) have been structurally characterized using SHELX-based crystallographic software, confirming their stereochemistry and packing modes .
Key Research Findings
- Biological Relevance : Benzofuran derivatives with electron-withdrawing groups (e.g., fluorine, bromine) show enhanced stability in pharmacokinetic studies, though halogenated compounds may require toxicity screening .
- Structure-Activity Relationships (SAR) : The oxoethoxy linker in the target compound provides conformational flexibility, facilitating interactions with hydrophobic binding pockets. Replacing this linker with rigid groups (e.g., methoxy in ) diminishes this advantage.
Biological Activity
Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C27H24O5
- Molecular Weight: 428.476 g/mol
- CAS Number: 69151-03-7
The structure of compound 1 features a benzofuran core, which is known for various biological activities including anti-inflammatory and anticancer properties. The presence of the dimethylphenyl group and the ethoxycarbonyl moiety contributes to its potential efficacy in various biological assays.
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, a study reported that compound 1 inhibited cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, suggesting a potent effect on tumor growth inhibition .
The mechanism by which compound 1 exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with compound 1 led to an increase in sub-G1 phase populations, indicative of apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
Compound 1 also demonstrates anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following lipopolysaccharide (LPS) administration. This suggests that compound 1 may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .
Case Study 1: In Vitro Anticancer Activity
In a controlled laboratory setting, researchers evaluated the effects of compound 1 on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 18 | Apoptosis induction |
These findings highlight the potential of compound 1 as a lead candidate for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Activity
In vivo studies using murine models showed that administration of compound 1 significantly reduced paw edema in a carrageenan-induced inflammation model. The reduction was comparable to that observed with standard anti-inflammatory drugs such as indomethacin:
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Compound 1 (50 mg/kg) | 55 |
| Indomethacin (10 mg/kg) | 60 |
| Control | 10 |
This suggests that compound 1 may be effective in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
